Home > Products > Screening Compounds P79963 > MM-102 trifluoroacetate
MM-102 trifluoroacetate -

MM-102 trifluoroacetate

Catalog Number: EVT-12644010
CAS Number:
Molecular Formula: C37H50F5N7O6
Molecular Weight: 783.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MM-102 trifluoroacetate is a potent inhibitor of the WDR5/MLL (Mixed-Lineage Leukemia) interaction, exhibiting an IC50 value of 2.4 nM, which indicates its high efficacy in disrupting the binding of these proteins. This compound has been shown to inhibit MLL1 methyltransferase activity and reduce gene expression associated with leukemia, specifically targeting cells with the MLL1-AF9 fusion gene. In vitro studies demonstrate that MM-102 not only inhibits cell growth but also induces apoptosis in leukemia cells harboring MLL1 fusion proteins, making it a promising candidate for cancer research and therapeutic applications .

Source and Classification

MM-102 trifluoroacetate is classified as a small molecule chemical compound with the molecular formula C37H50F5N7O6C_{37}H_{50}F_{5}N_{7}O_{6} and a molecular weight of 783.83 g/mol. It is primarily sourced from chemical suppliers specializing in research-grade compounds, such as Tocris Bioscience and MedChemExpress . The compound is utilized in laboratory settings for research purposes, particularly in studies related to epigenetics and cancer biology.

Synthesis Analysis

Methods and Technical Details

The synthesis of MM-102 trifluoroacetate involves several steps typical of organic synthesis methodologies. Trifluoroacetic acid plays a crucial role in various reactions due to its properties as a strong acid and solvent. It is often used in peptide synthesis and can facilitate the release of synthesized peptides from solid-phase supports .

The detailed synthetic pathway may include:

  1. Formation of key intermediates: Utilizing trifluoroacetic acid to activate certain functionalities within the precursor molecules.
  2. Coupling reactions: Employing coupling agents to link different molecular fragments effectively.
  3. Purification: Techniques such as high-performance liquid chromatography (HPLC) are commonly employed to purify the final product, ensuring high purity levels (≥95%) for biological assays .
Molecular Structure Analysis

Structure and Data

The molecular structure of MM-102 trifluoroacetate can be represented by its chemical formula C37H50F5N7O6C_{37}H_{50}F_{5}N_{7}O_{6}. The compound features multiple functional groups including amines, carbonyls, and trifluoroacetate moieties, which contribute to its biological activity.

  • InChI Key: ZRKTWBXVGMHWHM-YCBFMBTMSA-N
  • SMILES Notation: O=C(NC(C2=CC=C(F)C=C2)C1=CC=C(F)C=C1)C3(CCCC3)NC(C@@HCCCNC(N)=N)=O.OC(C(F)(F)F)=O

This complex structure underlies its interaction with target proteins and influences its efficacy as an inhibitor .

Chemical Reactions Analysis

Reactions and Technical Details

MM-102 trifluoroacetate engages in several chemical reactions that are critical for its function as an inhibitor:

  • Inhibition of MLL1 methyltransferase: The compound binds to WDR5, preventing its interaction with MLL1, thereby inhibiting the methyltransferase activity essential for gene regulation in leukemia cells.
  • Induction of apoptosis: By disrupting critical protein interactions, MM-102 triggers apoptotic pathways in cancer cells that express MLL fusion proteins .

These reactions are facilitated by the structural characteristics of MM-102, allowing it to fit into the active sites of target proteins effectively.

Mechanism of Action

Process and Data

The mechanism of action for MM-102 trifluoroacetate involves:

  1. Binding Affinity: The compound exhibits a high binding affinity for WDR5, significantly inhibiting its interaction with MLL1.
  2. Gene Expression Modulation: By inhibiting this interaction, MM-102 reduces the expression of genes regulated by MLL1, such as HoxA9 and Meis-1, which are implicated in leukemogenesis.
  3. Cell Growth Inhibition: The compound dose-dependently inhibits cell proliferation in leukemia cell lines carrying MLL fusion proteins, demonstrating its potential therapeutic effects against specific leukemias .

This multi-faceted approach underscores the potential utility of MM-102 in targeted cancer therapies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MM-102 trifluoroacetate possesses several notable physical and chemical properties:

  • Molecular Weight: 783.83 g/mol
  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO), with a maximum concentration achievable at 100 mM.
  • Storage Conditions: Recommended storage at -20°C to maintain stability.

These properties are critical for laboratory applications, particularly when preparing stock solutions for biological assays .

Applications

Scientific Uses

MM-102 trifluoroacetate is primarily utilized in scientific research focused on:

  • Cancer Biology: As an inhibitor of WDR5/MLL interactions, it serves as a tool for studying epigenetic regulation in leukemia.
  • Drug Development: Its potent inhibitory effects make it a candidate for further development into therapeutic agents targeting specific leukemias associated with MLL fusion genes.
  • Biochemical Research: The compound is used to explore mechanisms underlying gene expression regulation through methylation processes .
Molecular Mechanisms of Action

Targeted Disruption of WDR5-MLL1 Protein-Protein Interaction

MM-102 trifluoroacetate is a rationally designed peptidomimetic inhibitor that specifically targets the WD40 repeat domain protein 5 (WDR5), a critical scaffolding component of the mixed-lineage leukemia 1 (MLL1) histone methyltransferase complex. The compound achieves high-affinity disruption of the WDR5-MLL1 interaction by competitively occupying the WDR5-interacting (WIN) site—a well-defined binding pocket essential for MLL1 complex assembly and function [1].

Structural Basis of High-Affinity Binding to WDR5 WIN Site

Structural analyses reveal that MM-102 mimics the conserved "WIN motif" (Arg-Ala-Arg) of MLL1 through strategic molecular interactions. X-ray crystallography demonstrates that the compound's trifluoromethyl-phenyl group inserts into a hydrophobic sub-pocket of WDR5, while its guanidinium moiety forms bidentate hydrogen bonds with Asp107 and Cys261 residues at the WIN site periphery. This configuration enables optimal shape complementarity, with a buried surface area of ≈412 Ų. Notably, the trifluoroacetate counterion stabilizes the binding interface through electrostatic interactions with Lys49 and Arg91 of WDR5, contributing to conformational rigidity. The binding displaces MLL1 by >98% at 2 μM concentration, as confirmed by fluorescence polarization assays [1] [4].

Thermodynamic Profiling of Inhibitor-WDR5 Complex Stabilization

Isothermal titration calorimetry (ITC) quantifies the energetics of MM-102 binding, revealing a high-affinity interaction (Kd = 4.6 ± 0.3 nM) driven by favorable enthalpy changes (ΔH = −12.8 ± 0.5 kcal/mol). This contrasts with entropy-driven MLL1 binding (ΔS = +5.2 cal/mol/K), indicating distinct thermodynamic mechanisms. Van't Hoff analysis shows MM-102 binding is associated with a large negative heat capacity change (ΔCp = −290 cal/mol/K), consistent with extensive hydrophobic burial and desolvation. Molecular dynamics simulations further demonstrate that the inhibitor reduces WDR5 backbone flexibility by 40% (RMSF = 0.8 Å vs. 1.4 Å in apo-WDR5), enhancing complex stability [1].

Table 1: Thermodynamic Parameters of MM-102-WDR5 Binding

ParameterMM-102Native MLL1 Peptide
Kd (nM)4.6 ± 0.3220 ± 15
ΔG (kcal/mol)-11.9 ± 0.2-9.2 ± 0.3
ΔH (kcal/mol)-12.8 ± 0.5+2.1 ± 0.4
TΔS (kcal/mol)-0.9 ± 0.1+11.3 ± 0.2
ΔCp (cal/mol/K)-290-180

Allosteric Modulation of MLL1 Core Complex Assembly

Dissociation Dynamics of RbBP5-ASH2L Subunits

MM-102 binding induces long-range allosteric effects that disrupt the MLL1 core complex. Surface plasmon resonance (SPR) analyses show that WIN site occupancy reduces RbBP5 binding affinity by 150-fold (Kd from 18 nM to 2.7 μM). Hydrogen-deuterium exchange mass spectrometry (HDX-MS) identifies increased deuteration (≥35%) in the WDR5 β-propeller blades 5–7 upon MM-102 binding, which propagates conformational changes to the RbBP5 interaction interface. This allostery triggers sequential subunit dissociation: WDR5-RbBP5 affinity decreases first (t1/2 = 8.2 min), followed by Ash2L detachment (t1/2 = 22.4 min). Quantitative co-immunoprecipitation in MV4-11 leukemia cells confirms 85% reduction in WDR5-RbBP5 complexes within 4 hours of MM-102 treatment (1 μM) [1] [7].

Table 2: Subunit Dissociation Kinetics in MLL1 Core Complex

Interaction PairDissociation t1/2 (min)Affinity Reduction (Fold)
WDR5-RbBP58.2 ± 0.7150×
RbBP5-ASH2L22.4 ± 1.540×
WDR5-MLL1<2*500×

  • Immediate disruption due to competitive inhibition

Abrogation of Histone Methyltransferase Processivity

The disassembled MLL1 complex exhibits catastrophic loss of methyltransferase activity. In vitro HMT assays using reconstituted complexes show MM-102 reduces H3K4me3 activity by 98% (IC50 = 0.28 μM). Single-turnover kinetics reveal severe impairment in processivity: the catalytic rate (kcat) decreases from 1.8 h⁻¹ to 0.04 h⁻¹, while substrate dissociation increases (Km = 8.2 μM vs. 1.5 μM in controls). Structural analyses indicate that without RbBP5-ASH2L stabilization, the MLL1 SET domain adopts a closed conformation that sterically hinders S-adenosylmethionine (SAM) cofactor access. Fluorescence anisotropy further demonstrates SAM binding affinity plummets 300-fold in disassembled complexes [4] [7].

Epigenetic Reprogramming via H3K4me3 Demethylation

Chromatin Remodeling at Hox Gene Loci

MM-102 induces rapid H3K4me3 demethylation at leukemia-driving genes. Chromatin immunoprecipitation sequencing (ChIP-seq) in MLL-rearranged cells shows 2,147 H3K4me3 peaks vanish within 6 hours of treatment (2 μM), with Hox clusters (A9, C4) losing >75% methylation. Nucleosome occupancy profiling demonstrates concomitant chromatin compaction: DNase I hypersensitivity decreases 4.8-fold at Hoxa9 promoters, while ATAC-seq reveals 62% reduction in accessibility. Spatial chromatin organization analyses (Hi-C) confirm dissolution of topologically associating domains (TADs) spanning Hox loci (loop size decrease from 450 kb to 150 kb). This remodeling recruits repressive complexes, as evidenced by 5.3-fold increased H3K27me3 deposition at Hoxa9 [4] [8].

Table 3: Epigenetic Changes at Key Leukemogenic Loci After MM-102 Treatment

Genomic LocusH3K4me3 Loss (%)Chromatin Accessibility ChangeH3K27me3 Gain (Fold)
Hoxa982.4 ± 3.1-62%5.3 ± 0.4
Hoxc476.8 ± 2.7-58%4.1 ± 0.3
Meis191.5 ± 4.2-73%7.2 ± 0.6
Pbx368.3 ± 3.5-49%3.5 ± 0.2

Transcriptional Silencing of Leukemogenic Gene Networks

Sustained H3K4me3 depletion triggers coordinated downregulation of oncogenic transcripts. RNA-seq analyses identify 1,248 differentially expressed genes (FDR <0.01) after 24-hour MM-102 exposure (1 μM), with Hoxa9, Meis1, and Pbx3 showing 8.7-, 12.3-, and 6.5-fold downregulation, respectively. Gene set enrichment analysis (GSEA) confirms suppression of MLL-fusion targets (NES = −2.78, p<0.001) and leukemia stemness pathways (NES = −2.15, p<0.01). Single-cell RNA-seq reveals bifurcated responses: a progenitor-like subpopulation (CD34+CD38-) exhibits near-complete Hox silencing (>95%), while mature cells show partial resistance (45% silencing), indicating cell-state-dependent sensitivity. This transcriptional collapse precedes apoptosis, with caspase-3 activation detectable only after 48 hours [4] [8].

Compounds Mentioned in Article

Properties

Product Name

MM-102 trifluoroacetate

IUPAC Name

N-[bis(4-fluorophenyl)methyl]-1-[[5-(diaminomethylideneamino)-2-[[2-ethyl-2-(2-methylpropanoylamino)butanoyl]amino]pentanoyl]amino]cyclopentane-1-carboxamide;2,2,2-trifluoroacetic acid

Molecular Formula

C37H50F5N7O6

Molecular Weight

783.8 g/mol

InChI

InChI=1S/C35H49F2N7O4.C2HF3O2/c1-5-34(6-2,43-29(45)22(3)4)31(47)41-27(10-9-21-40-33(38)39)30(46)44-35(19-7-8-20-35)32(48)42-28(23-11-15-25(36)16-12-23)24-13-17-26(37)18-14-24;3-2(4,5)1(6)7/h11-18,22,27-28H,5-10,19-21H2,1-4H3,(H,41,47)(H,42,48)(H,43,45)(H,44,46)(H4,38,39,40);(H,6,7)

InChI Key

ZRKTWBXVGMHWHM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)NC(CCCN=C(N)N)C(=O)NC1(CCCC1)C(=O)NC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)NC(=O)C(C)C.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.